molecular formula C6Na6S6 B033868 Hexasodium benzenehexathiolate CAS No. 110431-65-7

Hexasodium benzenehexathiolate

Cat. No.: B033868
CAS No.: 110431-65-7
M. Wt: 402.4 g/mol
InChI Key: AOGWCSUJTDMETK-UHFFFAOYSA-H
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Description

Hexasodium benzenehexathiolate is an organosulfur compound with the molecular formula C₆H₆Na₆S₆. It is a coordination compound where a benzene ring is bonded to six thiolate groups, each of which is coordinated to a sodium ion. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexasodium benzenehexathiolate can be synthesized through the reaction of benzenehexathiol with sodium hydroxide. The reaction typically involves dissolving benzenehexathiol in a suitable solvent, such as ethanol, and then adding an excess of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Hexasodium benzenehexathiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.

    Reduction: It can be reduced to form thiols or other reduced sulfur species.

    Substitution: The thiolate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Hexasodium benzenehexathiolate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as electrochromic devices and sensors.

Mechanism of Action

The mechanism of action of hexasodium benzenehexathiolate primarily involves its ability to act as a multidentate ligand. The six sulfur atoms readily donate electron pairs to metal ions, forming strong coordination bonds. This property allows it to form stable complexes with various metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved.

Comparison with Similar Compounds

Hexasodium benzenehexathiolate is unique due to its hexathiolate structure and the ability to form stable complexes with multiple metal ions. Similar compounds include:

    Benzenehexathiol: The parent compound with six thiol groups.

    Hexasodium benzenehexasulfonate: A similar compound where the thiolate groups are replaced with sulfonate groups.

    Hexasodium benzenehexacarboxylate: A compound with carboxylate groups instead of thiolate groups.

These compounds share some chemical properties but differ in their reactivity and applications due to the different functional groups attached to the benzene ring.

Properties

IUPAC Name

hexasodium;benzene-1,2,3,4,5,6-hexathiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGWCSUJTDMETK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Na6S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551431
Record name Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110431-65-7
Record name Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium benzenehexathiolate hexabasic
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